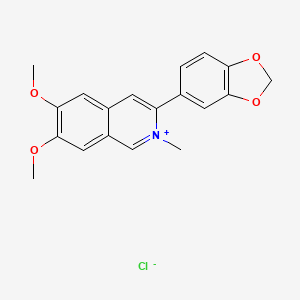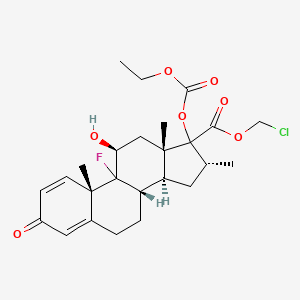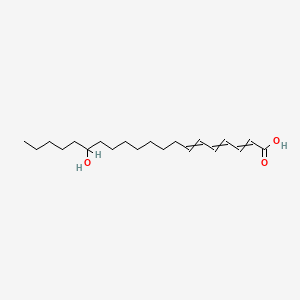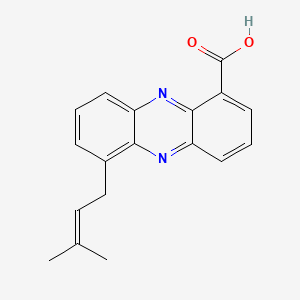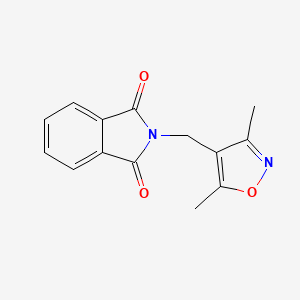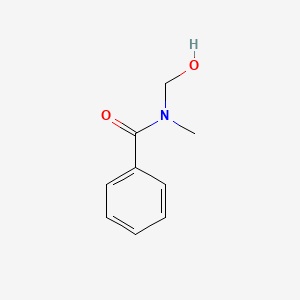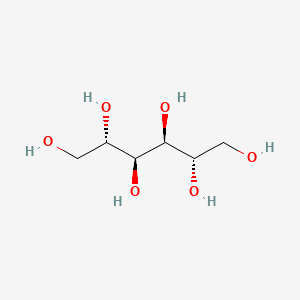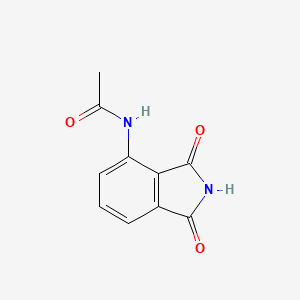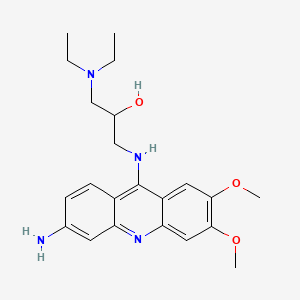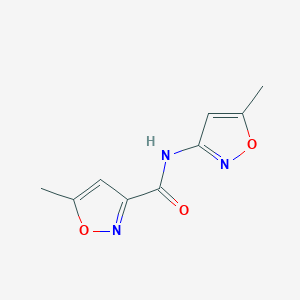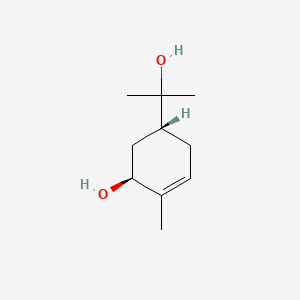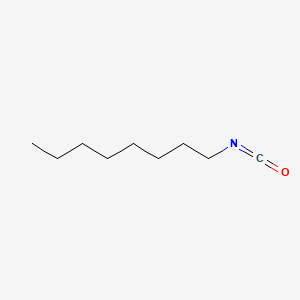
辛基异氰酸酯
描述
Synthesis Analysis
Octyl isocyanate can be synthesized through the reaction of bis(trichloromethyl)carbonate with n-octyl amine in toluene, followed by the removal of toluene under air distillation in the presence of calcium hydride, resulting in n-octyl isocyanates with a purity of 99.0% in yields of 72.5% to 78.9% (Zheng Jun, 2012). This method represents a straightforward approach to synthesizing octyl isocyanate with high purity and yield.
Molecular Structure Analysis
The molecular structure of octyl isocyanate influences its reactivity and physical properties. The electron paramagnetic resonance spectra of spin-labelled poly(octyl isocyanate) in various solvents have shown sensitivity to the local conformation and flexibility of the polyisocyanate chain, indicating solvent-dependent chain flexibility and aggregation properties (T. Turunen et al., 1995).
Chemical Reactions and Properties
Octyl isocyanate participates in various chemical reactions due to its reactive isocyanate group. It has been used in anionic polymerization processes with optical functionalities, where it was used to suppress side reactions such as backbiting or chain transfer reaction, indicating its utility in the synthesis of polymers with specific optical properties (Yeong-Deuk Shin et al., 2001).
Physical Properties Analysis
The physical properties of octyl isocyanate, such as solubility and aggregation behavior, are influenced by its molecular structure and the solvent used. Poly(octyl isocyanate) shows a tendency to form aggregates in certain solvents, leading to gelation in solvents with low polarity, which is indicative of its aggregation-induced gelation properties (T. Turunen et al., 1995).
Chemical Properties Analysis
The chemical properties of octyl isocyanate, including its reactivity towards various nucleophiles, are central to its applications in polymer synthesis and modification. Its use in the synthesis of polymers with optical functionalities demonstrates its versatile reactivity and potential for creating materials with specific properties (Yeong-Deuk Shin et al., 2001).
科学研究应用
Organic Synthesis
- Summary of the Application : Octyl isocyanate is used as a versatile chemical reagent in organic synthesis . Its ambivalent nature allows it to function as a CO-substitute in palladium-catalyzed cross couplings . Over the past decades, isocyanides have emerged as practical and versatile C1 building blocks, whose inherent N-substitution allows for the rapid incorporation of nitrogenous fragments in a wide variety of products .
- Methods of Application : In these transformations, isocyanides are inserted into a metal-carbon or metal-heteroatom bond , similar to better-known carbonylative cross-couplings .
- Results or Outcomes : Recent developments in palladium catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings .
Polymerization Reactions
- Summary of the Application : Octyl isocyanate is used to suppress side reactions such as backbiting or chain transfer reaction during polymerization reactions .
- Results or Outcomes : The use of Octyl isocyanate in polymerization reactions helps in the synthesis of low molar mass organogelator containing 2-(2′-hydroxyphenyl)benzoxazole (HPB) unit with long alkyl chain .
Synthesis of N-Octylurea and N-Cyclopropyl-N’-Octylurea
- Summary of the Application : Octyl isocyanate can be used in the synthesis of N-Octylurea and N-Cyclopropyl-N’-Octylurea .
- Results or Outcomes : The successful synthesis of N-Octylurea and N-Cyclopropyl-N’-Octylurea can be achieved .
Inactivation of Serine Proteinase, Chymotrypsin
- Summary of the Application : Octyl isocyanate has been reported to inactivate serine proteinase, chymotrypsin .
- Results or Outcomes : The inactivation of serine proteinase, chymotrypsin can be achieved .
Bio-based Isocyanate Production
- Summary of the Application : Octyl isocyanate can be used in the production of bio-based isocyanates .
- Results or Outcomes : The successful synthesis of bio-based isocyanates can be achieved .
Palladium-Catalyzed Isocyanide Insertions
- Summary of the Application : Octyl isocyanate can be used in palladium-catalyzed isocyanide insertions .
- Methods of Application : In these transformations, isocyanides are inserted into a palladium-carbon or palladium-heteroatom bond .
- Results or Outcomes : Recent developments in palladium catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings .
安全和危害
Octyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .
属性
IUPAC Name |
1-isocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFCTCUULUMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32646-75-6 | |
| Record name | Octane, 1-isocyanato-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32646-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062874 | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl isocyanate | |
CAS RN |
3158-26-7 | |
| Record name | Octyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octylisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

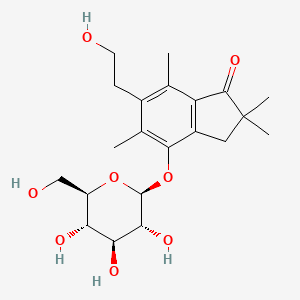
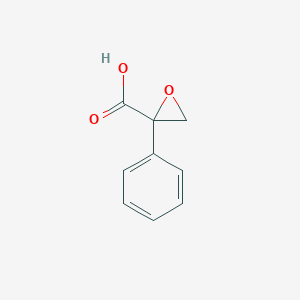
![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
